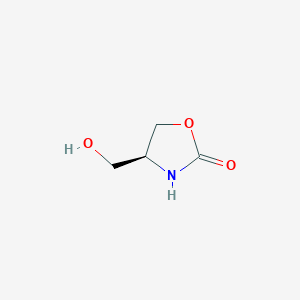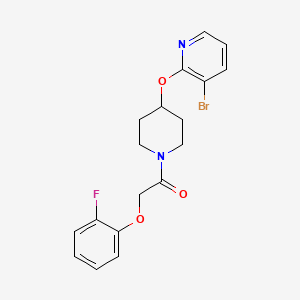
(S)-4-(Hydroxymethyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(Hydroxymethyl)oxazolidin-2-one, also known as HMOX, is a synthetic compound with a variety of applications in scientific research. It is an important intermediate in organic synthesis and is used in the synthesis of various compounds and pharmaceuticals. HMOX is also used as a building block in the development of novel drugs and as a catalyst in organic reactions. HMOX has been studied extensively in recent years, with research into its synthesis, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
(S)-4-(Hydroxymethyl)oxazolidin-2-one serves as a key intermediate in the synthesis of multifunctional compounds, including bi- and tri-functional alcohols with oxazolidinone moieties. These syntheses are facilitated under mild conditions, highlighting the compound's versatility in organic chemistry (Yoshiaki Yoshida & T. Endo, 2021). Additionally, the compound's role in the enzymatic synthesis of oxazolidin-2-one derivatives using immobilized lipases suggests its potential in green chemistry applications, offering an environmentally friendly alternative to traditional chemical synthesis methods (G. Yadav & Sandip V. Pawar, 2014).
Biological and Pharmacological Activities
Research has also delved into the biological and pharmacological activities of oxazolidinone derivatives. For example, 5-(carbamoylmethylene)-oxazolidin-2-ones have shown promise in inducing apoptosis in cancer cell lines through mechanisms triggered by increased ROS levels and mitochondrial dysfunction. These findings underscore the potential of oxazolidin-2-one derivatives in cancer therapy, highlighting the need for further investigation into their mechanism of action and therapeutic efficacy (B. Armentano et al., 2020).
Novel Compound Development
The chemical versatility of this compound is also evident in its application in the development of novel compounds with potential therapeutic uses. For instance, chimeric compounds comprising 5-hydroxymethyl-oxazolidinone and tetracyclic-quinolone moieties have been explored for their antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting a dual mode of action as inhibitors of topoisomerases IV and protein synthesis (O. Phillips & L. Sharaf, 2009).
Wirkmechanismus
Target of Action
Oxazolidinones are a class of synthetic antibacterial agents . They act as a protein synthesis inhibitor on the ribosomal 50S subunit of the bacteria . This prevents the formation of the 70S initiation complex which is a prerequisite for bacterial reproduction .
Mode of Action
Oxazolidinones inhibit bacterial growth by blocking the organisms’ ability to synthesize proteins . They bind to the bacterial 23S ribosomal RNA of the 50S subunit and prevent the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process .
Biochemical Pathways
The primary biochemical pathway affected by oxazolidinones is protein synthesis . By inhibiting this process, oxazolidinones prevent bacteria from growing and reproducing .
Result of Action
The result of the action of oxazolidinones is the inhibition of bacterial growth and reproduction . This makes them effective against a variety of gram-positive bacterial infections .
Action Environment
The efficacy and stability of oxazolidinones can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the drug . .
Eigenschaften
IUPAC Name |
(4S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXGFDVEUOGVFI-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144542-44-9 |
Source


|
| Record name | (4S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-methoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2514050.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2514056.png)


![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2514060.png)


![N,N-Dimethyl-3-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2514067.png)


![1-(2,4-Dichlorophenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2514070.png)
